molecular formula C14H16BrNO3 B1372705 tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 914349-05-6

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1372705
CAS No.: 914349-05-6
M. Wt: 326.19 g/mol
InChI Key: QWJQFTZLGZCFNQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 258515-65-0) is a brominated indole derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₄H₁₆BrNO₃, with a molecular weight of approximately 325.9 g/mol. The compound features a bromine atom at position 4 and a hydroxymethyl group (-CH₂OH) at position 3 of the indole ring, making it a versatile intermediate in pharmaceutical synthesis, particularly for functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or further derivatization of the hydroxymethyl group .

Properties

IUPAC Name

tert-butyl 4-bromo-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQFTZLGZCFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654318
Record name tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-05-6
Record name 1,1-Dimethylethyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS Number: 914349-05-6) is a synthetic compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆BrNO₃
  • Molecular Weight : 326.2 g/mol
  • Structure : The compound features an indole ring system with a bromine atom and a tert-butyl ester group, which may influence its biological interactions.
PropertyValue
CAS Number914349-05-6
Molecular FormulaC₁₄H₁₆BrNO₃
Molecular Weight326.2 g/mol
PubChem CID40428531

Antiviral Properties

Recent studies have indicated that compounds related to indole derivatives exhibit antiviral properties. For example, research focusing on indole-based inhibitors has shown potential against various viral targets, including influenza and coronaviruses. The structure of this compound suggests it may act similarly due to the presence of the indole moiety, which is known for its bioactivity.

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition : Indole derivatives often inhibit key enzymes in pathogens, disrupting their life cycles.
  • Cell Membrane Disruption : Some studies suggest that indoles can integrate into microbial membranes, leading to increased permeability and cell death.
  • Immune Modulation : Certain indole compounds have demonstrated immunomodulatory effects, enhancing host defenses against infections.

Study on Antiviral Activity

In a recent preclinical study, a series of indole derivatives were evaluated for their ability to inhibit viral replication in vitro. The results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against several virus strains, suggesting promising antiviral potential.

Research on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of various indole derivatives against common bacterial strains. The findings revealed that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural variations in indoles can significantly impact their biological effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)
  • Molecular Formula: C₁₄H₁₆ClNO₃
  • Molecular Weight : 281.73 g/mol
  • Key Difference : Chlorine replaces bromine at position 4.
  • Impact : The smaller size and lower electronegativity of chlorine reduce steric hindrance and alter electronic properties. Bromine’s superior leaving-group ability makes the target compound more reactive in nucleophilic substitutions .
b. tert-Butyl 4-bromo-1H-indole-1-carboxylate (CAS: 1028424-48-7)
  • Molecular Formula: C₁₃H₁₄BrNO₂
  • Molecular Weight : 296.16 g/mol
  • Key Difference : Lacks the hydroxymethyl group at position 3.
  • Impact : Absence of the hydroxymethyl group reduces polarity and hydrogen-bonding capacity, limiting its utility in applications requiring secondary functionalization .

Positional Isomers

a. tert-Butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 258515-65-0)
  • Molecular Formula: C₁₄H₁₆BrNO₃
  • Molecular Weight : ~325.9 g/mol
  • Key Difference : Bromine at position 6 instead of 4.
  • Impact : Alters electronic distribution and steric accessibility. Position 4 bromination may favor interactions with planar biological targets (e.g., enzyme active sites) compared to position 6 .
b. tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7)
  • Molecular Formula: C₁₄H₁₇NO₃
  • Molecular Weight : 247.30 g/mol
  • Impact : The absence of bromine limits cross-coupling reactivity, while the hydroxymethyl group’s position affects hydrogen-bonding patterns in crystal packing .

Functional Group Variants

a. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (CAS: 93862-70-5)
  • Molecular Formula: C₁₄H₁₄BrNO₃
  • Molecular Weight : 336.18 g/mol
  • Key Difference : Formyl (-CHO) replaces hydroxymethyl (-CH₂OH) at position 3.
  • Impact : The formyl group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the hydroxymethyl group can undergo oxidation (to -COOH) or esterification .
b. tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
  • Molecular Formula : C₁₅H₁₆N₂O₂
  • Molecular Weight : 256.30 g/mol
  • Key Difference: Cyanomethyl (-CH₂CN) replaces hydroxymethyl.
  • Impact : The nitrile group offers divergent reactivity (e.g., hydrolysis to -COOH or reduction to -CH₂NH₂), but lacks the hydrogen-bonding capability of -CH₂OH .

Pharmaceutical Relevance

  • Anti-HIV Applications: Brominated indoles like ethyl-5-bromo-1H-indole-2-carboxylate are precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs). The target compound’s hydroxymethyl group could enable prodrug strategies or solubility enhancements .
  • Medicinal Chemistry : The hydroxymethyl group in the target compound allows conjugation with pharmacophores (e.g., via ester or carbamate linkages), a feature absent in simpler halogenated analogs .

Data Tables

Table 1. Structural and Physical Properties

Compound (CAS) Molecular Formula MW (g/mol) Halogen Substituent Position Key Reactivity
258515-65-0 (Target) C₁₄H₁₆BrNO₃ 325.9 Br 4-Br, 3-CH₂OH Cross-coupling, esterification
914349-01-2 (Cl analog) C₁₄H₁₆ClNO₃ 281.73 Cl 4-Cl, 3-CH₂OH SNAr, hydrogen bonding
1028424-48-7 (No CH₂OH) C₁₃H₁₄BrNO₂ 296.16 Br 4-Br Suzuki coupling
93862-70-5 (Formyl variant) C₁₄H₁₄BrNO₃ 336.18 Br 4-Br, 3-CHO Nucleophilic addition

Preparation Methods

Starting Material Preparation and N-Boc Protection

  • The indole nitrogen is protected using tert-butyl dicarbonate ((Boc)2O) under basic conditions to give the tert-butyl carbamate derivative. This step is crucial to prevent unwanted side reactions at the nitrogen during subsequent functionalizations.

Bromination at the 4-Position

  • Electrophilic aromatic substitution is employed to introduce the bromine atom at the 4-position.
  • Typical brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or under controlled temperature to ensure regioselectivity.
  • The Boc protecting group directs the bromination to the 4-position due to steric and electronic effects.

Formylation at the 3-Position

  • The 3-position is functionalized by formylation to introduce an aldehyde group, which is a precursor to the hydroxymethyl functionality.
  • This is often achieved by lithiation at the 3-position using a strong base such as tert-butyllithium at low temperature (-78 °C) followed by quenching with an electrophilic formyl source like dimethylformamide (DMF) or trimethyl borate.
  • After lithiation, the intermediate is hydrolyzed to yield tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate as an intermediate.

Reduction of the Formyl Group to Hydroxymethyl

  • The aldehyde group at the 3-position is reduced to the corresponding primary alcohol (hydroxymethyl group).
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
  • This step yields this compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Boc protection (Boc)2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), rt >90 Standard protection of indole nitrogen
4-Bromination NBS or Br2, solvent (e.g., acetonitrile), 0 °C to rt 70-85 Regioselective bromination at 4-position
3-Formylation (Lithiation) tert-Butyllithium (1.5 eq), dry THF, -78 °C, then DMF quench 60-80 Requires inert atmosphere, low temperature control
Reduction of aldehyde to alcohol NaBH4, methanol or ethanol, 0 °C to rt 85-95 Mild conditions, avoids over-reduction

Experimental Notes and Research Findings

  • The lithiation step is sensitive to moisture and oxygen; thus, it requires strict anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions.
  • The Boc protecting group is stable under the bromination and lithiation conditions but can be removed under acidic conditions if needed.
  • The reduction step with sodium borohydride is preferred over lithium aluminum hydride due to milder conditions and better selectivity for aldehydes over other functional groups.
  • Purification after each step is typically performed by flash column chromatography using gradients of ethyl acetate and petroleum ether or dichloromethane to isolate pure intermediates and final product.
  • Characterization data such as NMR, IR, and mass spectrometry confirm the structure and purity at each stage.

Summary Table of Preparation Method

Step No. Transformation Reagents/Conditions Key Considerations Yield Range (%)
1 N-Boc protection of indole nitrogen (Boc)2O, base, DCM, rt Avoid moisture, monitor reaction time >90
2 4-Bromination NBS or Br2, solvent, 0 °C to rt Control regioselectivity, temperature 70-85
3 3-Formylation via lithiation tert-Butyllithium, dry THF, -78 °C, DMF Anhydrous, inert atmosphere essential 60-80
4 Reduction of aldehyde to alcohol NaBH4, MeOH/EtOH, 0 °C to rt Mild, selective reduction 85-95

Supporting Literature and Data

  • The lithiation and formylation method is supported by detailed protocols involving tert-butyllithium and electrophilic quenching reported in peer-reviewed synthetic organic chemistry literature.
  • Bromination regioselectivity is well-documented in indole chemistry, with N-Boc protection influencing substitution patterns.
  • Reduction of aldehydes to alcohols with sodium borohydride is a classical and widely applied method in organic synthesis.
  • Analytical data such as NMR and MS from related compounds confirm the successful synthesis of intermediates and the final product.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate?

The compound can be synthesized via Boc protection of 4-bromo-3-(hydroxymethyl)-1H-indole using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like DMAP (4-dimethylaminopyridine). For example, tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate (a structural analog) was synthesized with 98% yield by reacting 5-bromo-3-formylindole with NaBH₄ for hydroxymethyl group reduction, followed by Boc protection . Key steps include:

  • Reduction of formyl to hydroxymethyl : Use NaBH₄ in THF/MeOH.
  • Boc protection : React with Boc anhydride and DMAP in THF at 0°C to room temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, hydroxymethyl at C3, and Boc group at N1). Key peaks include tert-butyl protons (~1.6 ppm) and hydroxymethyl protons (~4.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.04 for C₁₄H₁₅BrNO₃).
  • IR spectroscopy : Detect carbonyl (C=O) stretching (~1740 cm⁻¹) and hydroxyl (O–H) bands (~3400 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate for:

  • Functionalization at C3 : The hydroxymethyl group can be oxidized to a formyl group for cross-coupling or further derivatization.
  • Suzuki-Miyaura coupling : The C4 bromine enables palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups .
  • Natural product synthesis : Used in precursors for indole-based alkaloids like Indiacen A/B .

Advanced Research Questions

Q. How can conflicting crystallographic data on indole derivatives be resolved during structure validation?

Contradictions in bond angles or torsional strains (e.g., deviations in C–Br bond lengths or indole ring puckering) can be addressed using:

  • SHELXL refinement : Apply restraints for disordered atoms and validate against Hirshfeld surfaces to detect weak interactions .
  • ORTEP-3 graphical analysis : Visualize thermal ellipsoids to identify over- or under-refined regions .
  • Hydrogen bonding analysis : Use Etter’s graph-set notation to classify intermolecular interactions (e.g., R₂²(8) motifs) and validate packing efficiency .

Q. What strategies optimize regioselective functionalization at C3 without Boc deprotection?

To retain the Boc group while modifying the hydroxymethyl group:

  • Selective oxidation : Use Dess-Martin periodinane (DMP) in dichloromethane to convert –CH₂OH to –CHO without affecting the Boc group .
  • Protection-deprotection : Temporarily protect –CH₂OH as a TBS ether (tert-butyldimethylsilyl chloride, imidazole), perform C4 coupling, then deprotect with TBAF .
  • Mechanistic control : Adjust solvent polarity (e.g., DMF for SNAr reactions) to direct reactivity to C3 over the electron-deficient C4-Br site .

Q. How do competing reaction pathways impact the synthesis of this compound?

Competing pathways (e.g., over-reduction of formyl groups or Boc migration) can be mitigated by:

  • Stoichiometric precision : Limit NaBH₄ to 1.2 equivalents to avoid reducing the indole ring .
  • Low-temperature Boc protection : Perform reactions at 0°C to prevent N1-to-O Boc migration observed in polar aprotic solvents .
  • In situ monitoring : Use TLC (hexane:EtOAc = 3:1) to track intermediate formation and isolate products before side reactions dominate .

Methodological Notes

  • Spectral contradictions : Discrepancies in NMR coupling constants (e.g., J values for vicinal protons) may arise from rotational isomerism. Use variable-temperature NMR (e.g., 25°C to –40°C) to freeze conformers and assign peaks accurately .
  • Crystallographic refinement : For disordered Br atoms, apply "ISOR" restraints in SHELXL to stabilize anisotropic displacement parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Reactant of Route 2
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

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